molecular formula C6H9N B075324 3-Ethyl-1H-pyrrole CAS No. 1551-16-2

3-Ethyl-1H-pyrrole

Cat. No.: B075324
CAS No.: 1551-16-2
M. Wt: 95.14 g/mol
InChI Key: RLLBWIDEGAIFPI-UHFFFAOYSA-N
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Description

3-Ethyl-1H-pyrrole is an organic compound with the molecular formula C6H9N. It is a derivative of pyrrole, characterized by the presence of an ethyl group at the third position of the pyrrole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale Paal-Knorr synthesis due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and consistency of the product.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-chlorosuccinimide or N-bromosuccinimide.

Major Products Formed:

    Oxidation: Pyrrole-2,3-diones.

    Reduction: Substituted pyrrolidines.

    Substitution: Halogenated pyrroles.

Mechanism of Action

The mechanism of action of 3-Ethyl-1H-pyrrole involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity. The ethyl group at the third position enhances its binding affinity to specific receptors and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

    1H-Pyrrole: The parent compound without the ethyl substitution.

    2-Ethyl-1H-pyrrole: Similar structure but with the ethyl group at the second position.

    3-Methyl-1H-pyrrole: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: 3-Ethyl-1H-pyrrole is unique due to the specific positioning of the ethyl group, which influences its chemical reactivity and biological activity. This positional isomerism can lead to different physical properties and reactivity patterns compared to its analogs .

Properties

IUPAC Name

3-ethyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-2-6-3-4-7-5-6/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLBWIDEGAIFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293111
Record name 3-Ethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1551-16-2
Record name 3-Ethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-1H-pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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